Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its stability and unique structural properties, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperazine, tert-butyl chloroformate, and triethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Piperazine is dissolved in dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active piperazine derivatives.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,5,5-trimethylhexanoate
- Tert-butyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylpiperidine-1-carboxylate
- Octadecyl 3,5-di-tert-butyl-4-hydroxyphenylpropionate
Uniqueness
Tert-butyl3,3,5,5-tetramethylpiperazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3,3,5,5-tetramethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-8-12(4,5)14-13(6,7)9-15/h14H,8-9H2,1-7H3 |
InChI Key |
AGOALPSSBDAQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(N1)(C)C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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